Meo-peg(11)-prcho
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Overview
Description
Meo-peg(11)-prcho, also known as methoxy polyethylene glycol (11)-propionaldehyde, is a compound that belongs to the family of polyethylene glycol derivatives. These compounds are widely used in various fields due to their unique properties, such as biocompatibility, solubility in water and organic solvents, and ability to form stable complexes with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meo-peg(11)-prcho typically involves the reaction of methoxy polyethylene glycol with propionaldehyde under controlled conditions. One common method is the ring-opening polymerization of ethylene oxide in the presence of a catalyst, followed by the reaction with propionaldehyde . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Meo-peg(11)-prcho undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and strong bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include methoxy polyethylene glycol carboxylic acid, methoxy polyethylene glycol alcohol, and various substituted derivatives .
Scientific Research Applications
Meo-peg(11)-prcho has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Meo-peg(11)-prcho involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. This property allows it to enhance the solubility and stability of various compounds, making it an effective excipient in drug formulations . Additionally, its biocompatibility and low toxicity make it suitable for use in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Methoxy polyethylene glycol (MeO-PEG): Similar in structure but lacks the propionaldehyde group.
Polyethylene glycol (PEG): Lacks the methoxy and propionaldehyde groups.
Methoxy polyethylene glycol succinimidyl carbonate (MeO-PEG-SC): Contains a succinimidyl carbonate group instead of the propionaldehyde group.
Uniqueness
Meo-peg(11)-prcho is unique due to the presence of the propionaldehyde group, which allows for further functionalization and modification. This makes it a versatile compound for various applications, particularly in the field of drug delivery and biomedical research .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13/c1-28-5-6-30-9-10-32-13-14-34-17-18-36-21-22-38-25-26-39-24-23-37-20-19-35-16-15-33-12-11-31-8-7-29-4-2-3-27/h3H,2,4-26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMIFRGULPJKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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